1-(2-Aminoethoxy)-2-bromobenzene hydrochloride
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Overview
Description
1-(2-Aminoethoxy)-2-bromobenzene hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an aminoethoxy group and a bromine atom attached to a benzene ring, with the hydrochloride salt form enhancing its solubility in water
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and proteins .
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels .
Preparation Methods
The synthesis of 1-(2-Aminoethoxy)-2-bromobenzene hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromophenol and ethylene oxide.
Reaction Conditions: The 2-bromophenol undergoes an etherification reaction with ethylene oxide in the presence of a base such as potassium carbonate to form 2-bromoethoxybenzene.
Amination: The 2-bromoethoxybenzene is then subjected to a nucleophilic substitution reaction with ammonia or an amine to introduce the amino group, resulting in 1-(2-Aminoethoxy)-2-bromobenzene.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Aminoethoxy)-2-bromobenzene hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions under appropriate conditions.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form corresponding aniline derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Aminoethoxy)-2-bromobenzene hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-(2-Aminoethoxy)-2-bromobenzene hydrochloride can be compared with other similar compounds such as:
1-(2-Aminoethoxy)-2-chlorobenzene hydrochloride: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(2-Aminoethoxy)-2-fluorobenzene hydrochloride: Contains a fluorine atom, which significantly alters its chemical properties and interactions.
1-(2-Aminoethoxy)-2-iodobenzene hydrochloride:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-bromophenoxy)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c9-7-3-1-2-4-8(7)11-6-5-10;/h1-4H,5-6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCHVPPHKOWHPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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